molecular formula C14H14N4O B14158229 N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide CAS No. 714252-84-3

N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B14158229
CAS No.: 714252-84-3
M. Wt: 254.29 g/mol
InChI Key: TZOWCMSWQPGHQA-UHFFFAOYSA-N
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Description

N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a heterocyclic compound that belongs to the class of quinoline derivatives.

Chemical Reactions Analysis

N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Camptothecin: Used in cancer treatment.

    Mepacrine: Another antimalarial agent.

These compounds share a similar quinoline core structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

714252-84-3

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide

InChI

InChI=1S/C14H14N4O/c1-8-4-5-12-10(6-8)7-11-13(15-9(2)19)17-18(3)14(11)16-12/h4-7H,1-3H3,(H,15,17,19)

InChI Key

TZOWCMSWQPGHQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C)C

solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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